(R)-3-Amino-3-(M-tolyl)propanoic acid hcl
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Overview
Description
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride is a chiral amino acid derivative It is a phenylalanine derivative, characterized by the presence of an amino group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-Amino-3-(M-tolyl)propanoic acid.
Protection of Amino Group: The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Intermediate: The protected amino acid is then subjected to a series of reactions, including alkylation and deprotection, to form the desired ®-3-Amino-3-(M-tolyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(M-tolyl)propanoic acid: A closely related compound with similar structural features.
Phenylalanine Derivatives: Other derivatives of phenylalanine with varying substituents on the aromatic ring.
Uniqueness
®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a methyl group on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-2-4-8(5-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
XZCWWAAFUPZCNH-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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